N-(cyclopropylmethyl)-1H-indazol-4-amine
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Overview
Description
N-(cyclopropylmethyl)-1H-indazol-4-amine: is an organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-1H-indazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with 4-nitroindazole, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-(cyclopropylmethyl)-1H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Formation of corresponding nitroso or nitro derivatives
Reduction: Formation of fully reduced amine derivatives
Substitution: Formation of substituted indazole derivatives
Scientific Research Applications
Chemistry: N-(cyclopropylmethyl)-1H-indazol-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors .
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
- N-(cyclopropylmethyl)-1H-indazole-3-amine
- N-(cyclopropylmethyl)-1H-indazole-5-amine
- N-(cyclopropylmethyl)-1H-indazole-6-amine
Comparison: N-(cyclopropylmethyl)-1H-indazol-4-amine is unique due to its specific substitution pattern on the indazole ring. This substitution pattern can influence its binding affinity and selectivity for molecular targets, making it distinct from other similar compounds. The position of the amine group on the indazole ring can significantly impact the compound’s biological activity and pharmacokinetic properties .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-1H-indazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-10(12-6-8-4-5-8)9-7-13-14-11(9)3-1/h1-3,7-8,12H,4-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLHTGITHQLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=CC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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